4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile
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Overview
Description
4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-2-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile
- 4-(trifluoromethyl)-2-[(E)-2-{[2-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile exhibits unique properties due to the specific positioning of the trifluoromethyl groups and the thiazole ring
Properties
IUPAC Name |
4-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3S/c15-13(16,17)8-2-1-3-9(6-8)22-5-4-11-23-12(14(18,19)20)10(7-21)24-11/h1-6,22H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFEGYKINNQAR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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